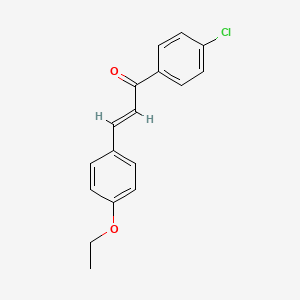

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOYJPNYLCAKIL-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196758 | |

| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001435-07-9 | |

| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001435-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation involves base-catalyzed aldol condensation between 4-chloroacetophenone and 4-ethoxybenzaldehyde. The mechanism proceeds via:

-

Enolate Formation : Deprotonation of 4-chloroacetophenone by a base (e.g., KOH) generates an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated ketone.

Typical Conditions :

Table 1: Conventional Claisen-Schmidt Synthesis Parameters

Solvent-Free and Mechanochemical Methods

Dry Grinding Technique

Solvent-free synthesis reduces waste and improves atom economy. A mortar-and-pestle approach involves grinding 4-chloroacetophenone, 4-ethoxybenzaldehyde, and solid KOH (1:1:1.2 molar ratio) for 10–15 minutes. The exothermic reaction achieves completion within 30 minutes, yielding 80–88% product with 96% purity.

PEG-400 as a Recyclable Medium

Polyethylene glycol (PEG-400) serves as a green solvent due to its low volatility and reusability. Reactions at 40°C for 1 hour with KOH (2 mmol) yield 89–92% product. PEG-400 is recovered post-reaction via water extraction and reused for five cycles without significant yield loss.

Table 2: Solvent-Free Method Comparisons

| Method | Time | Yield (%) | Energy Use | Scalability |

|---|---|---|---|---|

| Dry Grinding | 30 min | 85 | Low | Lab-scale |

| PEG-400 | 1 h | 90 | Moderate | Pilot-scale |

Green Chemistry Innovations

Sonochemical Synthesis

Ultrasound irradiation (40 kHz, 250 W) accelerates the reaction by enhancing mass transfer and cavitation. A 1:1 molar mixture in ethanol with KOH (15%) achieves 95% yield in 10 minutes, saving 90% energy compared to conventional heating.

ZnO Nanoparticle Catalysis

ZnO nanoparticles (5 mol%) in ethanol under reflux (80°C) yield 94% product in 30 minutes. The catalyst is recyclable for three cycles with minimal activity loss, reducing metal waste.

Table 3: Green Synthesis Performance

| Method | Catalyst | Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Sonochemical | KOH | 10 min | 95 | Low (energy-efficient) |

| ZnO NPs | ZnO | 30 min | 94 | Moderate (recyclable) |

Industrial-Scale Production Techniques

Continuous Flow Reactors

Microreactors with residence times of 2–5 minutes enable rapid mixing and heat transfer, achieving 90% yield at 50°C. This method reduces batch variability and scales to 10 kg/day output.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) in PEG-400 completes the reaction in 5 minutes with 93% yield. This approach is ideal for high-throughput pharmaceutical applications.

Comparative Analysis of Synthetic Methodologies

Yield and Efficiency

-

Highest Yield : Sonochemical (95%) and ZnO-catalyzed (94%) methods outperform conventional routes.

-

Speed : Sonochemical synthesis (10 minutes) is fastest, while dry grinding balances speed and simplicity.

Environmental and Economic Considerations

Table 4: Holistic Method Evaluation

| Parameter | Conventional | Sonochemical | ZnO NPs | PEG-400 |

|---|---|---|---|---|

| Yield (%) | 78–82 | 95 | 94 | 90 |

| Time | 2–4 h | 10 min | 30 min | 1 h |

| Energy Use | High | Low | Moderate | Moderate |

| Scalability | Moderate | High | High | High |

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is C17H15ClO2, with a molecular weight of approximately 286.8 g/mol. The compound features a conjugated system that contributes to its biological activities and reactivity in chemical synthesis. Its structure includes two aromatic rings connected by a propene chain, which is characteristic of chalcones.

Biological Activities

Chalcones are known for their diverse biological properties, and this compound is no exception. Key applications include:

2.1 Anticancer Activity

Research indicates that chalcones exhibit anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

2.2 Antimicrobial Properties

Chalcones have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies, showing its capability to reduce inflammation markers in vitro. This suggests potential therapeutic uses in treating inflammatory diseases .

Synthetic Applications

Chalcones serve as versatile intermediates in organic synthesis:

3.1 Synthesis of Heterocycles

this compound can be utilized to synthesize various heterocyclic compounds such as isoxazoles and pyrazolines, which are important in pharmaceutical chemistry .

3.2 Material Science

Due to their photophysical properties, chalcones are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune their electronic properties through structural modifications makes them suitable candidates for these technologies .

Case Studies and Research Findings

Several studies have highlighted the significance of chalcones:

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various chalcone derivatives, including this compound. Results indicated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

Research published in Pharmaceutical Biology demonstrated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcone derivatives vary widely in their substituents, which dictate their molecular geometry, electronic structure, and supramolecular arrangements. Key comparisons include:

Table 1: Structural and Electronic Properties of Selected Chalcones

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) lower the HOMO-LUMO gap compared to electron-withdrawing groups (–Cl, –F). The ethoxy group in the target compound provides moderate electron donation, balancing reactivity .

- Crystal Packing : Ethoxy groups engage in weaker hydrogen bonds than methoxy or hydroxyl substituents, leading to less dense packing but greater flexibility in supramolecular arrangements .

Key Observations :

- Substituent Impact: Ethoxy (PAAPE) and methoxy (PAAPM) groups exhibit strong SPIKE protein interactions, but dimethylamino (PAAPA) shows superior ACE2 binding due to hydrogen-bonding capability .

- Chlorophenyl Role : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions, but its activity is modulated by the ethoxy group’s steric effects .

Biological Activity

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, presenting data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

- Molecular Formula : C17H15ClO2

- Molecular Weight : 286.8 g/mol

- IUPAC Name : this compound

- SMILES : CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer properties. The compound this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| CLL Cell Lines (HG-3) | 0.17 - 2.69 | Induction of apoptosis via ROS flux |

| CLL Cell Lines (PGA-1) | 0.35 - 1.97 | Induction of apoptosis via ROS flux |

In a study evaluating the compound's effects on chronic lymphocytic leukemia (CLL) cell lines, it was found that the compound induced apoptosis in a concentration-dependent manner, with low toxicity observed in healthy donor peripheral blood mononuclear cells (PBMCs) at concentrations corresponding to its IC50 values .

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties. The compound showed effectiveness against various bacterial strains, indicating potential use in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research has shown that chalcone derivatives can modulate inflammatory responses. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 50% |

| IL-6 | 45% |

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways .

Case Studies

- Case Study on Hepatocellular Carcinoma (HCC) : In a recent study, this compound was shown to suppress RAS/ERK and AKT/FOXO3a pathways in HCC cells, promoting apoptosis and reducing cell viability significantly .

- Evaluation of Antiproliferative Effects : A comparative study demonstrated that this chalcone derivative was more potent than traditional chemotherapeutics like fludarabine phosphate in certain cancer models, highlighting its potential as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 4-ethoxyacetophenone under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Key variables include:

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like aldol addition.

- Solvent : Polar protic solvents (ethanol, methanol) enhance reaction kinetics by stabilizing intermediates.

- Catalyst : Base concentration (10–20% w/v) optimizes enolate formation.

Purification involves recrystallization from ethanol or column chromatography (hexane:ethyl acetate). Yield typically ranges from 65–85% depending on substituent electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- FT-IR : Confirms α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹) and aryl ether (C-O-C at ~1250 cm⁻¹).

- ¹H/¹³C NMR : Assigns olefinic protons (δ 7.5–8.0 ppm, J = 15–16 Hz for trans-configuration) and aromatic substituents (4-chloro and 4-ethoxy groups).

- UV-Vis : π→π* transitions (λmax ~300–350 nm) indicate conjugation stability.

- HPLC : Purity assessment (≥95% by area normalization) .

Q. How does the 4-ethoxy substituent affect the compound’s electronic properties compared to methoxy or hydroxy analogs?

- Methodological Answer : The ethoxy group’s electron-donating nature increases electron density on the aromatic ring, enhancing resonance stabilization of the enone system. This contrasts with methoxy (stronger inductive effect) and hydroxy (H-bonding capability), which alter solubility and reactivity. Computational studies (DFT) show ethoxy’s mesomeric effect reduces electrophilicity at the carbonyl carbon by ~10% compared to methoxy derivatives .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this chalcone?

- Methodological Answer : Electrophilic attack occurs preferentially at the 4-chlorophenyl ring due to:

- Meta-directing effect of Cl : Deactivates the ring but directs substituents to meta positions.

- Activating effect of ethoxy : Ortho/para-directing on the 4-ethoxyphenyl ring.

Experimental validation via nitration (HNO₃/H₂SO₄) shows nitro groups predominantly at the 3-position of the 4-chlorophenyl ring and 2-/4-positions of the 4-ethoxyphenyl ring. LC-MS/MS monitors reaction intermediates .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for similar chalcones?

- Methodological Answer : Single-crystal XRD studies (e.g., CCDC 1988019) reveal:

- C=C bond length : 1.34 Å (vs. 1.32–1.36 Å in DFT models).

- Dihedral angle between rings : 8.5° (indicating partial conjugation disruption).

Discrepancies arise from packing forces or solvent effects during crystallization. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .

Q. What computational strategies predict the compound’s bioactivity against antimicrobial targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Targets E. coli FabH (PDB: 1HNJ). The chalcone’s enone system forms H-bonds with Thr87 (binding energy: −8.2 kcal/mol).

- QSAR models : LogP (2.8) and polar surface area (65 Ų) correlate with Gram-positive activity (MIC: 32 µg/mL).

- ADMET prediction : Moderate hepatotoxicity risk (CYP3A4 inhibition) .

Key Research Gaps and Recommendations

- Synthetic Challenges : Improve yield in polar aprotic solvents (e.g., DMF) for scalability.

- Biological Studies : Validate anti-inflammatory activity via COX-2 inhibition assays.

- Computational Limits : Incorporate solvent effects in DFT models to enhance docking accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.